

Application Notes and Protocols for Measuring GNF-2 Binding Affinity

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Compound of Interest

Compound Name: GNF-2-PEG-acid

Cat. No.: B15144735

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Introduction

GNF-2 is a selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).^{[1][2][3]} Unlike ATP-competitive inhibitors that bind to the kinase's active site, GNF-2 binds to the myristoyl pocket on the C-lobe of the Abl kinase domain.^{[2][4]} This allosteric mechanism of action induces a conformational change that locks the kinase in an inactive state.^[4] Accurate determination of the binding affinity of GNF-2 to Bcr-Abl is crucial for understanding its mechanism of action, for the development of structure-activity relationships (SAR), and for the optimization of lead compounds in drug discovery programs.

These application notes provide an overview of key techniques and detailed protocols for measuring the binding affinity of GNF-2 to the Bcr-Abl protein.

Data Presentation: Quantitative Analysis of GNF-2 Interaction with Bcr-Abl

The following tables summarize the quantitative data for GNF-2 and a comparable allosteric inhibitor, Asciminib (ABL001), which also binds to the myristoyl pocket.

Table 1: Direct Binding Affinity (Kd) of Allosteric Inhibitors to Abl Kinase

Compound	Target	Method	Kd (nM)	Reference
GNF-2	c-Abl (myristoyl-binding pocket)	Fluorescence-based Assay	180	[4]
Asciminib (ABL001)	Abl kinase (myristoyl pocket)	Isothermal Titration Calorimetry (ITC)	0.5 - 0.8	[5][6]

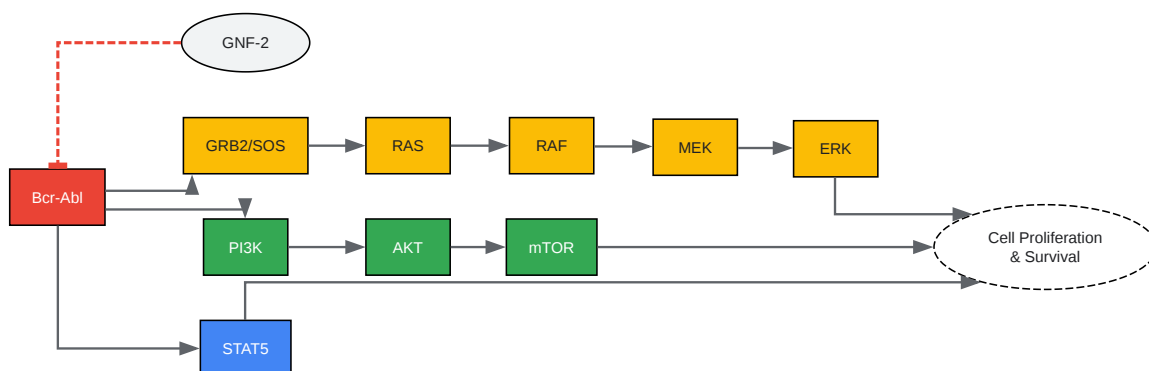
Table 2: Cellular Potency (IC50) of GNF-2 in Bcr-Abl Positive Cell Lines

Cell Line	Bcr-Abl Variant	Assay Type	IC50 (nM)	Reference
Ba/F3.p210	Wild-type	Proliferation	138	[1]
K562	Wild-type	Proliferation	273	[1][7]
SUP-B15	Wild-type	Proliferation	268	[1][7]
Ba/F3.p210	Wild-type	Cellular Tyrosine Phosphorylation	267	[1][7]
Ba/F3.p210 E255V	Mutant	Proliferation	268	[1][7]
Ba/F3.p185 Y253H	Mutant	Proliferation	194	[7]

Signaling Pathways and Experimental Workflows

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein constitutively activates several downstream signaling pathways, leading to increased cell proliferation and survival. Key pathways include the Ras/MAPK and PI3K/AKT pathways.[8][9] GNF-2, by allosterically inhibiting Bcr-Abl, effectively blocks these downstream signals.

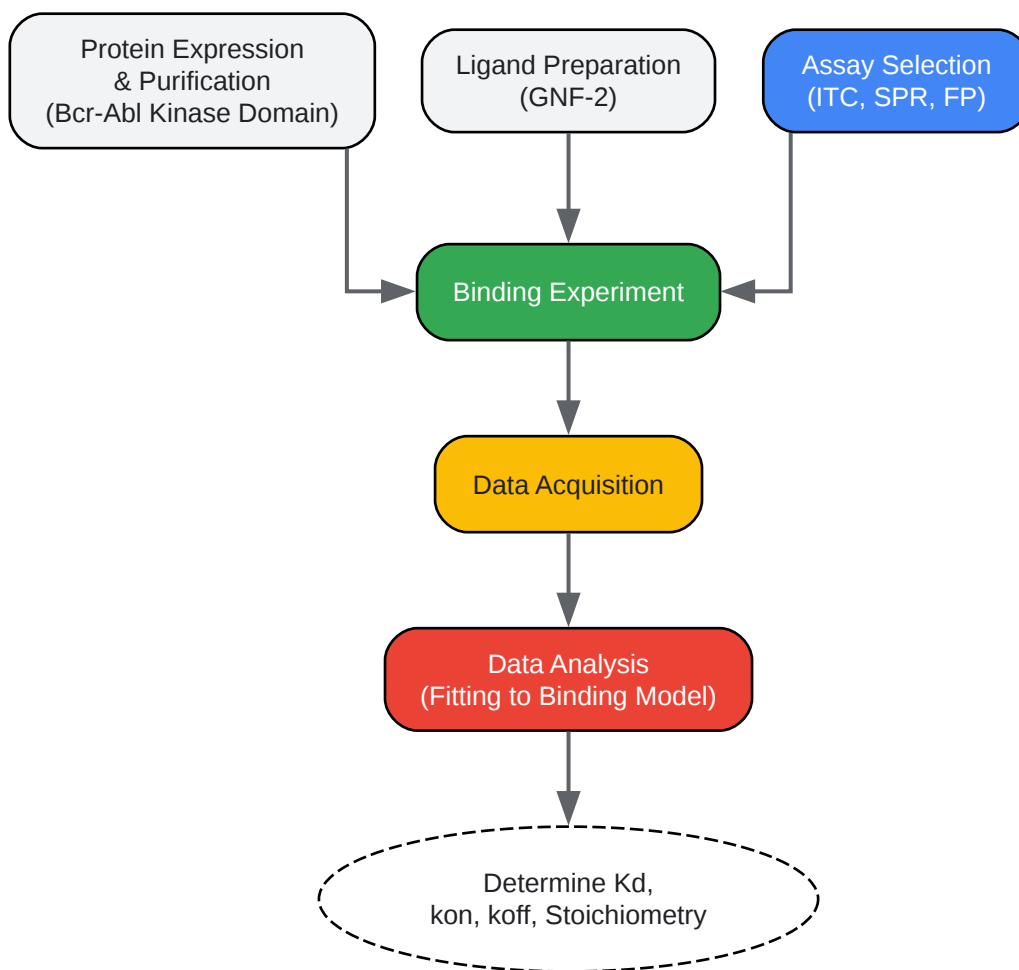


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Caption: Bcr-Abl signaling pathways and the inhibitory action of GNF-2.

General Experimental Workflow for Binding Affinity Measurement

The process of determining the binding affinity of a small molecule like GNF-2 to its target protein, Bcr-Abl, typically follows a standardized workflow.



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